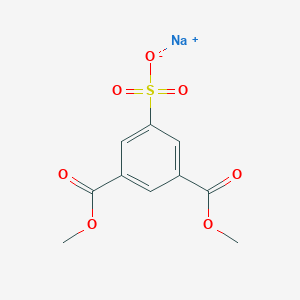

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

Description

Properties

IUPAC Name |

sodium;3,5-bis(methoxycarbonyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O7S.Na/c1-16-9(11)6-3-7(10(12)17-2)5-8(4-6)18(13,14)15;/h3-5H,1-2H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHSEQCZSNZLRI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)[O-])C(=O)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027551 | |

| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3965-55-7 | |

| Record name | Sodium 1,3-dimethyl 5-sulfoisophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003965557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarboxylic acid, 5-sulfo-, 1,3-dimethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dimethyl 5-sulphonatoisophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1,3-DIMETHYL-5-SULFOISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L3G5X9VDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, a key monomer in the production of specialty polymers. This document details the underlying chemical principles, outlines a generalized yet detailed experimental protocol, and discusses critical parameters for ensuring high purity and yield. Quantitative data on product specifications and impurity profiles are presented in a clear, tabular format. Additionally, a logical workflow of the entire process is visualized to facilitate a deeper understanding of the manufacturing sequence. This guide is intended to be a valuable resource for researchers and professionals involved in polymer chemistry, materials science, and related fields.

Introduction

This compound, also known as sodium dimethyl 5-sulfoisophthalate, is an aromatic sulfonate compound of significant industrial importance. Its primary application lies in its use as a comonomer in the synthesis of ion-containing polymers, particularly polyesters. The incorporation of this monomer imparts desirable properties to the resulting polymers, such as improved dyeability, enhanced hydrophilicity, and better adhesion. This guide provides an in-depth look at the synthesis and purification of this versatile compound.

Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process starting from isophthalic acid. The overall synthetic route is depicted in the following workflow diagram.

Caption: Synthesis and Purification Workflow for this compound.

Experimental Protocols

The following protocols are generalized from various patented industrial processes.[1][2] Researchers should adapt these procedures to their specific laboratory or plant conditions, always adhering to strict safety protocols.

Step 1: Sulfonation of Isophthalic Acid

The initial step involves the sulfonation of isophthalic acid using fuming sulfuric acid (oleum). This electrophilic aromatic substitution reaction introduces a sulfonic acid group onto the benzene ring.

-

Reaction: Isophthalic acid is reacted with fuming sulfuric acid.

-

Reagents and Conditions:

-

Isophthalic Acid

-

Fuming Sulfuric Acid (20-30% SO₃)

-

Temperature: 180-220°C

-

Reaction Time: 6-10 hours

-

-

Procedure:

-

Charge a suitable glass-lined reactor with fuming sulfuric acid.

-

Gradually add isophthalic acid to the reactor under constant agitation, controlling the initial exotherm.

-

Heat the reaction mixture to the target temperature and maintain for the specified duration.

-

Monitor the reaction progress by analyzing the consumption of isophthalic acid.

-

Upon completion, cool the reaction mixture to approximately 80-90°C to yield 5-sulfoisophthalic acid.

-

Step 2: Esterification

The sulfonic acid derivative is then esterified with methanol to convert the two carboxylic acid groups into methyl esters.

-

Reaction: 5-Sulfoisophthalic acid is reacted with methanol.

-

Reagents and Conditions:

-

5-Sulfoisophthalic Acid (from Step 1)

-

Methanol

-

Temperature: 120-150°C (under pressure)

-

Reaction Time: 4-6 hours

-

-

Procedure:

-

Introduce methanol to the cooled sulfonation reaction mass.

-

Seal the reactor and heat the mixture to the specified temperature, allowing pressure to build.

-

Maintain the reaction conditions until the esterification is complete, which can be monitored by techniques such as titration of acidic components.

-

After cooling and venting, the product is dimethyl 5-sulfoisophthalate.

-

Step 3: Neutralization

The acidic product from the esterification step is neutralized with a sodium base, typically sodium carbonate, to form the final sodium salt.

-

Reaction: Dimethyl 5-sulfoisophthalate is neutralized with sodium carbonate.

-

Reagents and Conditions:

-

Dimethyl 5-sulfoisophthalate (from Step 2)

-

Sodium Carbonate solution

-

Temperature: 70-90°C

-

pH: 6.5-7.5

-

-

Procedure:

-

Dilute the esterification product with water.

-

Slowly add a solution of sodium carbonate with vigorous stirring, maintaining the temperature.

-

Monitor the pH of the solution and stop the addition of sodium carbonate once the target pH is reached.

-

The resulting solution contains the crude this compound.

-

Purification

Purification is a critical step to achieve the high purity required for polymerization applications. The primary method for purification is crystallization.

-

Procedure:

-

The crude product solution is often first treated with activated carbon to remove colored impurities.

-

The solution is then filtered to remove the activated carbon and any other solid impurities.

-

The filtrate is cooled to induce crystallization of the product.

-

The crystallized product is isolated by filtration or centrifugation.

-

The crystals are washed with cold deionized water or a suitable solvent to remove residual impurities.

-

The purified product is then dried under vacuum to obtain a fine, white powder.

-

Quantitative Data

The quality of the final product is assessed based on several parameters. The following table summarizes typical specifications for high-purity this compound.

| Parameter | Specification |

| Appearance | White crystalline powder |

| Purity (by HPLC) | ≥ 99.0% |

| Moisture Content | ≤ 0.5% |

| Sodium Sulfate | ≤ 0.1% |

| Sodium Chloride | ≤ 50 ppm |

| Iron (Fe) | ≤ 10 ppm |

| pH (1% aqueous solution) | 6.0 - 8.0 |

Byproducts and Impurities

The primary byproducts and impurities that can arise during the synthesis include:

-

Disulfonated Isophthalic Acid: Can form if the sulfonation conditions are too harsh.

-

Sulfones: Resulting from intermolecular reactions during sulfonation.

-

Unreacted Isophthalic Acid: Due to incomplete sulfonation.

-

Mono-methyl ester of 5-sulfoisophthalic acid: From incomplete esterification.

-

Inorganic Salts: Such as sodium sulfate, formed during neutralization.

Careful control of reaction parameters is crucial to minimize the formation of these impurities.

Logical Relationships in Process Control

The following diagram illustrates the key logical relationships in controlling the synthesis and purification process to ensure high product quality.

Caption: Key Process Control Parameters and Their Logical Relationships.

Conclusion

The synthesis and purification of this compound is a well-established industrial process. Achieving high purity and yield hinges on the precise control of reaction conditions at each stage, from sulfonation to the final crystallization. This guide provides a foundational understanding of the process, offering valuable insights for researchers and professionals working with this important polymer building block. Further optimization and development in this area may focus on greener synthesis routes and more efficient purification techniques.

References

Technical Guide: Spectral Analysis of Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectral data for Sodium Dimethyl 5-Sulphonatoisophthalate (CAS 3965-55-7), a chemical intermediate with applications in various fields of chemical synthesis. Understanding its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

Chemical Name: Sodium Dimethyl 5-Sulphonatoisophthalate

-

CAS Number: 3965-55-7

-

Molecular Formula: C₁₀H₉NaO₇S[1]

-

Molecular Weight: 296.23 g/mol [2]

-

Appearance: White to almost white powder or crystal[1]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The following tables summarize the available ¹H and ¹³C NMR data for Sodium Dimethyl 5-Sulphonatoisophthalate.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.45 | s | Aromatic H |

| ~8.44 | s | Aromatic H |

| 3.93 | s | -OCH₃ |

Solvent: DMSO-d₆, Instrument: 400 MHz

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 165.06 | Carbonyl C=O |

| 149.39 | Aromatic C-S |

| 130.34 | Aromatic C-H |

| 130.03 | Aromatic C-H |

| 129.52 | Aromatic C-CO |

| 52.50 | -OCH₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. While specific peak values from a single, verified spectrum are not publicly available, the expected characteristic absorption bands for Sodium Dimethyl 5-Sulphonatoisophthalate are listed below based on its functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~1730-1715 | Ester C=O | Stretching |

| ~1600, ~1475 | Aromatic C=C | Stretching |

| ~1250-1000 | C-O | Stretching |

| ~1200-1150 & ~1050-1000 | Sulfonate S=O | Asymmetric & Symmetric Stretching |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. As an ionic, non-volatile salt, electrospray ionization (ESI) is a suitable technique. The expected mass-to-charge ratio (m/z) for the anionic component would be for [C₁₀H₉O₇S]⁻.

Expected Mass Spectrometry Data (ESI Negative Mode)

| m/z | Ion |

| 273.00 | [M-Na]⁻ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of Sodium Dimethyl 5-Sulphonatoisophthalate.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

¹H NMR:

-

Acquire a one-pulse proton spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of Sodium Dimethyl 5-Sulphonatoisophthalate with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.[3]

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer

-

Place the KBr pellet in the sample holder of the spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract from the sample spectrum.

Mass Spectrometry (Electrospray Ionization - ESI)

Sample Preparation:

-

Prepare a stock solution of Sodium Dimethyl 5-Sulphonatoisophthalate in a suitable solvent such as methanol or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.[4]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[4]

-

Due to the ionic nature of the compound, desalting is generally not required unless other non-volatile salts are present in the sample.[5][6]

Data Acquisition:

-

Instrument: Mass spectrometer equipped with an electrospray ionization source.

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in negative ion mode to observe the [M-Na]⁻ ion.

-

Set the mass range to scan from approximately m/z 50 to 500.

Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a solid chemical sample like Sodium Dimethyl 5-Sulphonatoisophthalate.

Caption: Workflow for Spectral Analysis of CAS 3965-55-7.

References

- 1. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [amp.chemicalbook.com]

- 2. 1,3-苯二甲酸二甲酯-5-磺酸 钠盐 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. webassign.net [webassign.net]

- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 6. If There Is Salt in the Sample, What Should Be Done on the Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

Technical Guide: Solubility Profile of Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate, also known as sodium dimethyl 5-sulfoisophthalate, is a chemical compound with increasing relevance in various industrial and research applications. An in-depth understanding of its solubility in common laboratory solvents is crucial for its effective use in synthesis, formulation, and purification processes, particularly within the pharmaceutical and materials science sectors. This technical guide provides a consolidated overview of the available solubility data for this compound and offers a standardized experimental protocol for its determination.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | Sodium dimethyl 5-sulfoisophthalate, Dimethyl 5-sulfoisophthalate sodium salt | [PubChem][1] |

| CAS Number | 3965-55-7 | [ChemScene][2] |

| Molecular Formula | C₁₀H₉NaO₇S | [ChemScene][2] |

| Molecular Weight | 296.23 g/mol | [ChemScene][2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. The following table summarizes the available quantitative and qualitative data.

| Solvent | Temperature (°C) | Solubility | Data Type | Reference |

| Water | 20 | 31 g/L (for hydrate) | Quantitative | (Reference needed) |

| Water | Not Specified | Soluble | Qualitative | (Reference needed) |

| Methanol | Not Specified | Slightly Soluble | Qualitative | (Reference needed) |

| Ethanol | Not Specified | Data not available | - | - |

| Acetone | Not Specified | Data not available | - | - |

| Dichloromethane | Not Specified | Data not available | - | - |

| Ethyl Acetate | Not Specified | Data not available | - | - |

| Diethyl Ether | Not Specified | Data not available | - | - |

| Toluene | Not Specified | Data not available | - | - |

| Hexane | Not Specified | Data not available | - | - |

A research article titled "Solubility of Sodium Dimethyl Isophthalate-5-sulfonate in Water and in Water + Methanol Containing Sodium Sulfate" suggests the availability of detailed quantitative data, however, the full text was not accessible at the time of this guide's compilation.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a solid compound like this compound in various solvents, adapted from standard laboratory procedures.[3][4][5]

4.1. Materials

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. If necessary, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mol/L) based on the measured concentration and the dilution factor.

Logical Workflow for Solubility Assessment in Drug Development

In the context of drug development, a systematic approach to solubility assessment is critical. The following diagram illustrates a logical workflow for characterizing the solubility of a new chemical entity (NCE) like this compound.

Caption: Logical workflow for solubility assessment of a new chemical entity in drug development.

Conclusion

While there is a notable lack of comprehensive, publicly available quantitative data on the solubility of this compound in a wide array of common organic solvents, this guide provides the currently accessible information and a robust experimental protocol for its determination. The provided logical workflow for solubility assessment highlights the critical role of such data in a drug development context. Further research is encouraged to expand the solubility profile of this compound, which will undoubtedly be of significant value to the scientific community.

References

- 1. This compound | C10H9NaO7S | CID 23675796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. saltise.ca [saltise.ca]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrolytic Stability of Dimethyl 5-sulfoisophthalate Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 5-sulfoisophthalate sodium salt (SIPDM) is a key monomer utilized in the synthesis of specialty polymers with enhanced properties such as dyeability and hydrophilicity. Its stability in aqueous environments is a critical factor for its application in various fields, including in the development of water-soluble polymers for drug delivery systems. This technical guide provides a comprehensive overview of the hydrolytic stability of SIPDM. While specific kinetic data for SIPDM is not extensively available in public literature, this guide extrapolates from the established principles of aryl sulfonic acid ester hydrolysis to predict its stability profile. This document outlines the probable degradation pathways, influencing factors, and provides detailed, adaptable experimental protocols for researchers to assess the hydrolytic stability of SIPDM in their specific applications.

Introduction to Dimethyl 5-sulfoisophthalate Sodium Salt (SIPDM)

Dimethyl 5-sulfoisophthalate sodium salt is an aromatic compound containing two methyl ester groups and a sodium sulfonate group attached to a benzene ring. This unique structure imparts both hydrophobic (the benzene ring and methyl esters) and hydrophilic (the sodium sulfonate group) characteristics to the molecule, making it a valuable component in polymer chemistry. The ester linkages, however, are susceptible to hydrolysis, which can impact the performance and integrity of materials synthesized from it, particularly in aqueous or high-humidity environments. Understanding the kinetics and mechanisms of this degradation is paramount for predicting product shelf-life and performance.

Theoretical Hydrolytic Degradation Pathways

The hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt is expected to proceed primarily through the cleavage of its two methyl ester linkages. This reaction can be catalyzed by both acids and bases. The sulfonate group itself is generally stable to hydrolysis under typical processing and storage conditions.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of methanol, yielding the corresponding carboxylic acid. The hydrolysis can occur in a stepwise manner, first forming 5-sulfoisophthalic acid monomethyl ester sodium salt, and then 5-sulfoisophthalic acid sodium salt.

Base-Catalyzed Hydrolysis (Saponification)

In alkaline environments, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This is a nucleophilic acyl substitution reaction that forms a tetrahedral intermediate. The subsequent elimination of a methoxide ion results in the formation of a carboxylate salt. This process is essentially irreversible as the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. Similar to the acid-catalyzed pathway, this reaction is expected to proceed stepwise, ultimately yielding the disodium salt of 5-sulfoisophthalic acid and two molecules of methanol.

Factors Influencing Hydrolytic Stability

The rate of hydrolysis of SIPDM is significantly influenced by several environmental factors:

-

pH: The hydrolysis of esters is typically slowest in the neutral pH range (around pH 4-5) and is accelerated under both acidic and alkaline conditions.

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis. The relationship between temperature and the reaction rate constant can often be described by the Arrhenius equation.

-

Solvent: The polarity and composition of the solvent system can influence the rate of hydrolysis.

-

Presence of Catalysts: Besides protons and hydroxide ions, other species, such as metal ions, could potentially catalyze the hydrolysis of the ester groups.

Predicted Hydrolysis Products

The primary products resulting from the complete hydrolysis of Dimethyl 5-sulfoisophthalate sodium salt are:

-

5-Sulfoisophthalic acid sodium salt

-

Methanol

In the case of partial hydrolysis, 5-sulfoisophthalic acid monomethyl ester sodium salt would also be present.

Experimental Protocols for Assessing Hydrolytic Stability

The following are detailed, adaptable protocols for researchers to quantitatively assess the hydrolytic stability of SIPDM.

Protocol 1: pH-Dependent Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of SIPDM at various pH values.

Materials:

-

Dimethyl 5-sulfoisophthalate sodium salt (SIPDM)

-

Buffer solutions (e.g., citrate, phosphate, borate) covering a pH range of 2 to 12

-

High-purity water

-

Constant temperature water bath or incubator

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of SIPDM of known concentration (e.g., 1 mg/mL) in high-purity water.

-

Reaction Setup: For each desired pH, add a specific volume of the SIPDM stock solution to a larger volume of the corresponding buffer solution in a sealed container to achieve the target final concentration (e.g., 0.1 mg/mL).

-

Incubation: Place the reaction mixtures in a constant temperature bath set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each reaction mixture.

-

Sample Quenching (if necessary): To stop the hydrolysis reaction, the pH of the collected sample can be adjusted to neutral (if the study is at acidic or basic pH) and the sample can be immediately cooled.

-

HPLC Analysis: Analyze the samples by a validated HPLC method to quantify the concentration of the remaining SIPDM and, if possible, the formation of the hydrolysis products.

-

Data Analysis: Plot the concentration of SIPDM versus time for each pH and temperature. Determine the observed rate constant (k_obs) from the slope of the natural logarithm of the concentration versus time for a pseudo-first-order reaction. A plot of log(k_obs) versus pH will illustrate the pH-rate profile.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the products formed during the hydrolysis of SIPDM.

Materials:

-

Forced degradation samples from Protocol 1 (e.g., from highly acidic and alkaline conditions after significant degradation).

-

LC-MS system (Liquid Chromatograph coupled with a Mass Spectrometer).

Methodology:

-

Sample Preparation: Dilute the forced degradation samples to an appropriate concentration for LC-MS analysis.

-

LC-MS Analysis: Inject the samples into the LC-MS system. Use a chromatographic method that separates the parent compound from its degradation products.

-

Mass Spectral Analysis: Obtain the mass spectra of the parent compound and the degradation products.

-

Structure Elucidation: Based on the mass-to-charge ratio (m/z) and fragmentation patterns, propose the structures of the degradation products. Compare the results with the predicted hydrolysis products.

Data Presentation

While specific quantitative data for SIPDM is not available in the literature, the following tables are templates that researchers can use to structure their experimental findings for clear comparison.

Table 1: Hypothetical Rate Constants (k) for SIPDM Hydrolysis at 40°C

| pH | Rate Constant (k) (s⁻¹) | Half-life (t½) (hours) |

| 2.0 | [Experimental Value] | [Calculated Value] |

| 4.0 | [Experimental Value] | [Calculated Value] |

| 7.0 | [Experimental Value] | [Calculated Value] |

| 10.0 | [Experimental Value] | [Calculated Value] |

| 12.0 | [Experimental Value] | [Calculated Value] |

Table 2: Identified Hydrolysis Products of SIPDM under Forced Degradation

| Degradation Condition | Retention Time (min) | m/z | Proposed Structure |

| Acidic (e.g., 0.1 M HCl, 60°C) | [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid monomethyl ester sodium salt |

| [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid sodium salt | |

| Alkaline (e.g., 0.1 M NaOH, 40°C) | [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid monomethyl ester sodium salt |

| [Experimental Value] | [Experimental Value] | 5-Sulfoisophthalic acid sodium salt |

Visualizations

The following diagrams illustrate the proposed hydrolytic degradation pathways and a general experimental workflow.

Caption: Proposed hydrolytic degradation pathways of SIPDM.

Caption: General workflow for studying hydrolytic stability.

Conclusion

While direct experimental data on the hydrolytic stability of Dimethyl 5-sulfoisophthalate sodium salt is limited in the public domain, a thorough understanding of the hydrolysis mechanisms of aryl sulfonic acid esters allows for the formulation of a robust framework for its stability assessment. The provided theoretical background, along with detailed and adaptable experimental protocols, empowers researchers, scientists, and drug development professionals to rigorously evaluate the hydrolytic stability of SIPDM. Such an evaluation is critical for ensuring the quality, efficacy, and safety of SIPDM-containing products, particularly in applications where exposure to aqueous environments is anticipated. Further research to generate and publish specific kinetic and mechanistic data for SIPDM is highly encouraged to build upon the foundational knowledge presented in this guide.

Navigating the Thermal Landscape of Silicon Photomultipliers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal behavior of Silicon Photomultipliers (SiPMs), focusing on performance variations with temperature and the ultimate thermal limits of the device. While direct "thermal decomposition profiles" of intact SiPMs are not extensively published, this document synthesizes information on the thermal properties of their constituent materials and the impact of temperature on operational parameters, providing a practical framework for understanding their thermal stability and failure modes.

Understanding Thermal Effects in SiPMs

Temperature is a critical parameter in the operation of any solid-state device, and SiPMs are no exception. Temperature variations influence the concentration of charge carriers, phonon spectra, and the rate of thermal generation of charge carriers, all of which directly impact the key opto-electronic characteristics of the detector.[1] It is crucial to distinguish between two primary thermal effects:

-

Performance Degradation: Reversible or non-damaging changes in SiPM operational parameters (e.g., dark count rate, breakdown voltage) as a function of temperature. These effects are predictable and can often be compensated for.

-

Thermal Decomposition & Damage: Irreversible and destructive changes to the physical materials of the SiPM due to exceeding its maximum operating temperature. This leads to catastrophic device failure.

This guide will address both aspects, providing quantitative data on performance changes and a qualitative analysis of decomposition based on the known properties of SiPM materials.

Temperature Dependence of Key SiPM Parameters

The performance of a SiPM is intrinsically linked to its operating temperature. The primary effects of temperature change are on the breakdown voltage and the dark count rate.[2] Understanding these relationships is essential for stable and reliable operation.

Table 1: Summary of Temperature Effects on SiPM Performance Parameters

| Parameter | Relationship with Temperature | Typical Value/Behavior | Implications for Operation |

| Breakdown Voltage (V_BD) | Increases linearly with temperature. | +21.5 mV/°C to +54 mV/°C.[1][3] | A constant bias voltage will result in a decreasing overvoltage as temperature rises, affecting gain and PDE.[2] |

| Dark Count Rate (DCR) | Increases exponentially with temperature. | Doubles approximately every 5.3 °C to 10 °C.[1][3] | Increased noise floor, limiting sensitivity for low-light applications. Cooling is an effective mitigation strategy.[1][3] |

| Gain | Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant. | Proportional to overvoltage. Can be stabilized by adjusting the bias voltage to maintain a constant overvoltage.[2] | For stable gain, either the temperature must be constant or a temperature-compensation circuit is needed for the bias voltage.[1] |

| Photon Detection Efficiency (PDE) | Indirectly affected via V_BD. Decreases with temperature if bias voltage is constant. | Also has a positive coefficient with respect to overvoltage. Can be stabilized by maintaining constant overvoltage.[2] | Similar to gain, PDE stability requires active management of the overvoltage in response to temperature changes.[2] |

| Quenching Resistor (R_Q) | Decreases with increasing temperature. | The relationship can be linear over a small range but is better fitted by more complex models over wider temperature ranges.[1] | Affects the recovery time of the microcells. |

| Afterpulsing & Crosstalk | Complex relationship. Afterpulsing can increase at very low temperatures. | Crosstalk probability increases with overvoltage, which is linked to temperature. | These correlated noise sources can be influenced by temperature, affecting signal integrity.[3][4] |

Thermal Decomposition Profile and Material Stability

The ultimate thermal limit of a SiPM is dictated by the decomposition temperatures of its constituent materials. A SiPM is a composite device typically consisting of the silicon sensor itself, a protective coating (often a siloxane- or epoxy-based resin), and the package housing.

-

Silicon (Si): As the core semiconductor material, silicon is exceptionally stable, with a melting point of 1414 °C. Thermal failure of the silicon die itself is not the primary concern under typical operating conditions.

-

Encapsulants (Epoxy/Siloxane): The protective coatings are generally the first components to degrade.

-

Epoxy resins typically begin to show significant mass loss (thermal decomposition) in the range of 280-300°C.[5]

-

Polydimethylsiloxane (PDMS) , a common siloxane, is more thermally stable than many organic polymers, with an onset of irreversible thermal degradation around 300-400°C.[6] The incorporation of siloxane components into epoxy networks can enhance thermal stability.[5][7]

-

-

Package Materials: The housing and substrate materials (e.g., ceramics, PCBs) have their own thermal limits which must be considered.

Exceeding the decomposition temperature of the encapsulant will lead to physical damage, including discoloration, delamination, and charring, resulting in permanent device failure.

Experimental Protocols for Thermal Analysis

To quantitatively determine the thermal decomposition profile of a SiPM or its components, standard thermal analysis techniques can be employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine thermal stability and decomposition temperatures.[8][9]

Protocol: TGA of SiPM Encapsulant

-

Sample Preparation:

-

Instrument Setup (e.g., Mettler Toledo TGA/SDTA 851e):

-

Temperature Program:

-

Initial Isothermal Step: Hold at a starting temperature (e.g., 30°C) for 5-10 minutes to allow for stabilization.

-

Heating Ramp: Increase the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 800°C).[12]

-

Final Isothermal Step (Optional): Hold at the maximum temperature to ensure complete decomposition.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

The onset temperature of decomposition is the point at which significant mass loss begins.

-

The peak of the first derivative of the TGA curve (DTG curve) indicates the temperature of the maximum rate of decomposition.[5]

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify phase transitions such as melting, crystallization, and glass transitions (Tg), as well as decomposition events.[13][14]

Protocol: DSC of SiPM Encapsulant

-

Sample Preparation:

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Set the purge gas, typically inert (N₂) at a flow rate of ~40 mL/min.[15]

-

-

Temperature Program:

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Endothermic events (e.g., melting, glass transition) appear as downward peaks or steps.

-

Exothermic events (e.g., crystallization, some decomposition reactions) appear as upward peaks.

-

Decomposition is often observed as a broad, complex series of endothermic or exothermic peaks at high temperatures.

-

Visualizing Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships.

SiPM Signal Generation Pathway

The following diagram illustrates the sequence of events from photon absorption to the generation of an output signal in a SiPM.

Experimental Workflow for Thermal Performance Testing

This workflow outlines a systematic approach to characterizing the performance of a SiPM across a range of temperatures.

Conclusion

The thermal profile of a Silicon Photomultiplier is multifaceted. While the semiconductor itself is robust, the operational parameters exhibit significant, predictable temperature dependencies that must be managed for stable device operation. The ultimate failure point of a SiPM at high temperatures is typically governed by the thermal decomposition of its polymeric encapsulant, which occurs at temperatures far exceeding the recommended operating range. For applications requiring high performance and stability, active temperature control or the implementation of temperature compensation circuitry is strongly recommended. For high-temperature applications, a thorough analysis of the manufacturer's specifications and, if necessary, independent thermal analysis of the device materials is crucial for ensuring reliability and preventing catastrophic failure.

References

- 1. How does temperature affect the performance of an SiPM? | Hamamatsu Photonics [hub.hamamatsu.com]

- 2. aptechnologies.co.uk [aptechnologies.co.uk]

- 3. Performance of Silicon photomultipliers at low temperatures [arxiv.org]

- 4. allaboutcircuits.com [allaboutcircuits.com]

- 5. ijfmr.com [ijfmr.com]

- 6. gelest.com [gelest.com]

- 7. Hybrid Siloxane Materials Based on a Mutually Reactive Epoxy–Amine System: Synthesis, Structure, and Thermal Stability Investigations [mdpi.com]

- 8. mt.com [mt.com]

- 9. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 10. epfl.ch [epfl.ch]

- 11. scribd.com [scribd.com]

- 12. iptek.its.ac.id [iptek.its.ac.id]

- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 14. sfu.ca [sfu.ca]

- 15. scribd.com [scribd.com]

Hygroscopic nature of sodium dimethyl 5-sulphonatoisophthalate

An In-depth Technical Guide to the Hygroscopic Nature of Sodium Dimethyl 5-Sulphonatoisophthalate for Researchers, Scientists, and Drug Development Professionals.

Introduction

Sodium dimethyl 5-sulphonatoisophthalate is a chemical compound utilized in various industrial applications, including as a monomer in the production of water-dispersible polyesters. In the pharmaceutical and drug development sectors, understanding the physicochemical properties of any compound is critical for formulation, processing, storage, and stability. One of the most important of these properties is hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere.

Chemical and Physical Properties:

| Property | Value | Source |

| Synonyms | Dimethyl 5-sulfoisophthalate sodium salt, 3,5-Bis(carbomethoxy)benzenesulfonic acid sodium salt | [1] |

| Molecular Formula | C₁₀H₉NaO₇S | [1] |

| Molecular Weight | 296.23 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Solubility in Water | Soluble | [1] |

| Melting Point | >300 °C | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

The Importance of Hygroscopicity in Drug Development

The hygroscopic nature of a pharmaceutical ingredient can significantly impact its behavior during manufacturing, packaging, storage, and transport.[2] Moisture absorption can lead to a range of undesirable physical and chemical changes, including:

-

Physical Changes : Alterations in particle size, flowability, and compressibility, which can affect tablet manufacturing and dosage uniformity.[2]

-

Chemical Degradation : Hydrolysis of active pharmaceutical ingredients (APIs) or excipients, leading to a loss of potency and the formation of impurities.[2]

-

Changes in Dissolution Rate : Moisture uptake can alter the crystalline structure of a compound, potentially affecting its dissolution profile and bioavailability.

-

Microbial Growth : Increased water content can create an environment conducive to microbial contamination.

Given these potential issues, a thorough understanding and characterization of the hygroscopic properties of any new compound, such as sodium dimethyl 5-sulphonatoisophthalate, is a critical step in early-stage drug development.

Experimental Protocols for Determining Hygroscopicity

Several methods are employed to evaluate the hygroscopicity of pharmaceutical solids. The most common and robust techniques are Dynamic Vapor Sorption (DVS) and the gravimetric method described in the European Pharmacopoeia (Ph. Eur.).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature.[3] This method provides detailed information on the kinetics and equilibrium of water vapor sorption and desorption.

Methodology:

-

Sample Preparation : A small amount of the sample (typically 5-15 mg) is placed on a microbalance within the DVS instrument.

-

Drying : The sample is initially dried by exposing it to a stream of dry nitrogen or air (0% RH) until a stable mass is achieved. This establishes a baseline dry weight.[4]

-

Sorption Phase : The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., no further significant mass change is observed).[5]

-

Desorption Phase : Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded at each step.

-

Data Analysis : The change in mass at each RH step is plotted against the relative humidity to generate a sorption-desorption isotherm. This isotherm reveals key information about the material's interaction with water, including the total amount of water absorbed, the presence of hysteresis (the difference between the sorption and desorption curves), and any phase transitions induced by moisture.[3]

European Pharmacopoeia (Ph. Eur.) Method

The European Pharmacopoeia outlines a simpler, single-point gravimetric method for classifying the hygroscopicity of a substance.[2][6]

Methodology:

-

Sample Preparation : A precisely weighed sample (0.1-0.3 grams) is placed in a tared container.[2]

-

Controlled Environment : The sample is placed in a desiccator containing a saturated solution of ammonium chloride, which maintains a relative humidity of approximately 80 ± 2% RH at 25 ± 1 °C.[2]

-

Equilibration : The sample is stored under these conditions for 24 hours.[6]

-

Final Weighing : After 24 hours, the sample is removed from the desiccator and immediately weighed again.

-

Calculation : The percentage increase in mass is calculated.

Data Presentation and Hygroscopicity Classification

The quantitative data obtained from hygroscopicity testing is typically summarized in tables for clear comparison and classification. The European Pharmacopoeia provides a well-established classification system based on the percentage weight gain after 24 hours at 80% RH and 25 °C.

Table 1: European Pharmacopoeia Classification of Hygroscopicity

| Classification | Increase in Mass (% w/w) |

| Non-hygroscopic | < 0.2% and an increase of < 0.12% is observed |

| Slightly hygroscopic | ≥ 0.2% and < 2% |

| Hygroscopic | ≥ 2% and < 15% |

| Very hygroscopic | ≥ 15% |

| Deliquescent | Sufficient water is absorbed to form a liquid |

Source: Adapted from the European Pharmacopoeia.[6][7]

Hypothetical Data for Sodium Dimethyl 5-Sulphonatoisophthalate:

The following table illustrates how the results for sodium dimethyl 5-sulphonatoisophthalate would be presented if tested according to the Ph. Eur. method.

Table 2: Hypothetical Hygroscopicity Data for Sodium Dimethyl 5-Sulphonatoisophthalate

| Parameter | Value |

| Initial Mass (g) | 1.0000 |

| Final Mass after 24h at 80% RH (g) | To be determined experimentally |

| Mass Increase (g) | To be determined experimentally |

| % Mass Increase | To be determined experimentally |

| Hygroscopicity Classification | To be determined based on % mass increase |

Visualizing Experimental Workflows and Logical Relationships

Diagrams are essential for visualizing experimental workflows and the logical relationships in material characterization.

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

Caption: Impact of hygroscopicity on drug development.

Conclusion

While specific hygroscopicity data for sodium dimethyl 5-sulphonatoisophthalate is not currently available, this guide provides the necessary framework for its determination and classification. The inherent solubility of this compound in water suggests that it is likely to exhibit some degree of hygroscopicity. For its potential application in the pharmaceutical industry, it is imperative that its moisture sorption characteristics be thoroughly evaluated using standardized methods like Dynamic Vapor Sorption. The resulting data will be crucial for guiding formulation development, establishing appropriate storage and handling conditions, and ensuring the overall quality and stability of any drug product containing this compound. Researchers and drug development professionals are strongly encouraged to perform the experimental protocols outlined herein to generate the specific data required for their applications.

References

- 1. Sodium dimethyl 5-sulphonatoisophthalate | 3965-55-7 [chemicalbook.com]

- 2. pharmainfo.in [pharmainfo.in]

- 3. skpharmteco.com [skpharmteco.com]

- 4. tainstruments.com [tainstruments.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. asiapharmaceutics.info [asiapharmaceutics.info]

- 7. pharmagrowthhub.com [pharmagrowthhub.com]

The Role of SIPM as a Polyester Chain Modifier: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of specific functionalities into polymer chains is a cornerstone of modern materials science. In the realm of polyesters, the modification of the polymer backbone to enhance properties such as dyeability, hydrophilicity, and thermal stability is of paramount importance across various industries, from textiles to advanced materials. One of the key modifying agents in this field is the Sodium Salt of 5-Sulfoisophthalic Acid (SIPM), also known as the monosodium salt of 5-sulfoisophthalic acid. This technical guide provides a comprehensive overview of the role of SIPM as a polyester chain modifier, detailing its mechanism of action, impact on polymer properties, and the experimental protocols for its integration.

The Core Function of SIPM: Enabling Cationic Dyeability

Standard polyethylene terephthalate (PET) is notoriously difficult to dye under atmospheric conditions due to its highly crystalline structure and lack of polar functional groups.[1] The primary and most significant role of SIPM is to address this limitation by rendering the polyester chain amenable to cationic (basic) dyes.[2]

SIPM is introduced as a third monomer during the polyester synthesis process, either through transesterification or direct esterification.[3] Its chemical structure, featuring a sodium sulfonate group (-SO₃⁻Na⁺), is the key to its functionality. This ionic group is incorporated directly into the polyester backbone, creating negatively charged sites along the polymer chain. These anionic sites then serve as docking points for cationic dye molecules, which carry a positive charge. The resulting ionic interaction forms a strong bond, leading to excellent dye uptake, vibrant colors, and high colorfastness.[1][4]

Beyond providing dye sites, the bulky ionic nature of the sulfoisophthalate moiety also disrupts the regularity of the polymer chain. This disruption increases the amorphous regions within the polymer matrix, which in turn enhances the diffusion of dye molecules into the fiber, further improving dyeability.[2]

Impact of SIPM on Polyester Properties: A Quantitative Overview

The introduction of SIPM as a comonomer influences a range of polyester properties beyond dyeability. The extent of these changes is directly proportional to the molar percentage of SIPM incorporated into the polymer chain.

| Property | Effect of Increasing SIPM Concentration | Quantitative Data/Observations |

| Dyeability (Cationic Dyes) | Significant Increase | The standard amount of SIPM used is typically between 2 to 5 mol% of the dicarboxylic acid component to achieve desired cationic dyeability.[5] |

| Hydrophilicity | Increase | The presence of ionic sulfonate groups enhances the affinity for water molecules, leading to improved moisture regain and wettability.[5] |

| Thermal Properties | Decrease in Crystallinity and Melting Point | The disruption of chain regularity by SIPM units lowers the crystallization temperature and melting point of the copolyester.[6] |

| Melt Viscosity | Increase | The ionic interactions between the sulfonate groups can lead to an increase in melt viscosity, which needs to be managed during processing.[7] |

| Mechanical Properties | Potential Decrease in Strength | High concentrations of SIPM can lead to a reduction in fiber strength due to the disruption of the crystalline structure.[5] |

| Antistatic Properties | Improvement | The increased hydrophilicity helps to dissipate static charge, leading to improved antistatic properties.[6] |

Experimental Protocols for Polyester Modification with SIPM

The synthesis of cationic dyeable polyester (CDP) via the incorporation of SIPM can be achieved through two primary polymerization methods: transesterification and direct esterification.

Transesterification Method

This method typically involves the reaction of dimethyl terephthalate (DMT) with ethylene glycol (EG) in the presence of a catalyst, followed by polycondensation. SIPM is introduced as a comonomer.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

Sodium Salt of Dimethyl 5-Sulfoisophthalate (SIPM)

-

Transesterification Catalyst (e.g., zinc acetate, manganese acetate)

-

Polycondensation Catalyst (e.g., antimony trioxide)

-

Stabilizer (e.g., phosphoric acid)

Procedure:

-

Ester Interchange: A mixture of DMT, EG, and the transesterification catalyst is heated to approximately 150-220°C. Methanol is distilled off as a byproduct.

-

Comonomer Addition: SIPM is added to the reaction mixture.

-

Polycondensation: The polycondensation catalyst and stabilizer are added. The temperature is gradually raised to 270-290°C, and a vacuum is applied (typically below 1 mmHg) to remove excess EG and drive the polymerization reaction to completion.

-

Extrusion and Pelletization: The resulting molten copolyester is extruded, cooled, and pelletized.

Direct Esterification Method

This process involves the direct reaction of purified terephthalic acid (PTA) with EG.

Materials:

-

Purified Terephthalic Acid (PTA)

-

Ethylene glycol (EG)

-

Sodium Salt of 5-Sulfoisophthalic Acid (SIPM) or its di-ethylene glycol ester (SIPE)

-

Esterification Catalyst (optional, as the reaction can self-catalyze)

-

Polycondensation Catalyst (e.g., antimony trioxide)

-

Stabilizer (e.g., triphenyl phosphite)

Procedure:

-

Esterification: PTA and EG are reacted at a temperature of 240-265°C under pressure. Water is removed as a byproduct.[4]

-

Oligomer Formation: The reaction produces a low molecular weight oligomer.

-

Comonomer Addition: SIPM or SIPE is added to the oligomer.

-

Pre-Polycondensation: The temperature is raised to 240-275°C, and the pressure is reduced to 1-4 kPa.[4]

-

Final Polycondensation: The temperature is further increased to 245-290°C, and a high vacuum (0.005-0.5 kPa) is applied to achieve the desired high molecular weight polymer.[4]

-

Extrusion and Pelletization: The final polymer is extruded, cooled, and pelletized.

Visualizing the Process and Mechanism

To better understand the chemical processes and logical relationships involved in the modification of polyester with SIPM, the following diagrams are provided.

Caption: Workflow for Direct Esterification Synthesis of Cationic Dyeable Polyester.

Caption: Ionic Interaction Mechanism between Modified Polyester and Cationic Dye.

Conclusion

The use of SIPM as a polyester chain modifier represents a significant advancement in polymer chemistry, enabling the production of high-performance textiles and materials with enhanced dyeability and other desirable properties. By incorporating sulfonic acid groups into the polyester backbone, SIPM fundamentally alters the polymer's interaction with its environment, opening up new possibilities for its application. The detailed understanding of the synthesis protocols and the quantitative effects of SIPM concentration is crucial for researchers and scientists to tailor the properties of polyesters for specific and advanced applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US5132392A - Hydrophilic silicone-modified polyester resin and fibers and films made therefrom - Google Patents [patents.google.com]

- 3. Hydrophilic modification of polyester fabric by applying nanocrystalline cellulose containing surface finish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How to Modify Polyester Fiber? [polyestermfg.com]

- 5. Effect of Charge and Hydrophobicity on Adsorption of Modified Starches on Polyester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Cationic Dyeable Polyester (CDP) using SIPM

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cationic dyeable polyester (CDP) through the incorporation of sodium dimethyl 5-sulfoisophthalate (SIPM). The inclusion of SIPM introduces anionic sulfonate groups into the polyester backbone, enabling dyeing with cationic dyes and imparting unique properties to the final polymer.

Introduction

Standard polyethylene terephthalate (PET) is a hydrophobic polymer with a highly crystalline structure, making it difficult to dye with conventional methods. The synthesis of cationic dyeable polyester (CDP) addresses this limitation by introducing a third monomer, SIPM, into the polymerization process. This modification disrupts the polymer chain regularity, reduces crystallinity, and provides anionic sites for ionic interaction with cationic dyes.[1] The resulting CDP exhibits enhanced dyeability, allowing for vibrant and deep shades with excellent color fastness. This technology is pivotal in producing textiles with improved aesthetic and functional qualities.

Synthesis Pathway

The synthesis of CDP from SIPM, purified terephthalic acid (PTA), and ethylene glycol (EG) is typically a two-stage process. First, SIPM undergoes a transesterification reaction with EG to form sodium-5-sulfo-bis-(hydroxyethyl)-isophthalate (SIPE). Subsequently, the SIPE monomer is copolymerized with PTA and EG through polycondensation to yield the final cationic dyeable polyester.

Caption: Overall synthesis pathway of CDP from SIPM.

Experimental Protocols

Materials and Equipment

-

Reactants: Purified Terephthalic Acid (PTA), Ethylene Glycol (EG), Sodium Dimethyl 5-sulfoisophthalate (SIPM)

-

Catalysts: Zinc Acetate (Zn(Ac)₂), Antimony Trioxide (Sb₂O₃)

-

Stabilizer: Triphenyl Phosphite

-

Equipment: Jacketed glass reactor with mechanical stirrer, heating mantle, condenser, vacuum pump, nitrogen inlet.

Protocol 1: Synthesis of SIPE via Transesterification

This protocol describes the conversion of SIPM to its di-glycol ester, SIPE.

-

Reactor Setup: Charge the reactor with 100 parts by weight of SIPM and 100 to 250 parts by weight of ethylene glycol.[2]

-

Catalyst Addition: Add a metal acetate catalyst, such as zinc acetate, at a concentration of 0.5 to 20 parts by weight.[2]

-

Reaction Conditions: Heat the mixture to a temperature of 140-180°C under a nitrogen atmosphere with continuous stirring.[2]

-

Methanol Removal: Methanol is generated as a by-product and should be continuously removed via distillation to drive the reaction forward.

-

Reaction Time: Maintain the reaction for 2 to 8 hours.[2] The reaction is complete when methanol evolution ceases.

-

Product: The resulting product is a solution of SIPE in ethylene glycol, which can be used directly in the subsequent polycondensation step.

Protocol 2: Synthesis of CDP via Polycondensation

This protocol details the copolymerization of SIPE with PTA and EG.

-

Esterification:

-

Charge the reactor with PTA and EG in a molar ratio of approximately 1:1.1 to 1:1.5.[3]

-

Add the SIPE solution, ensuring the final concentration of the SIPE monomer is between 2-5 mol% relative to the total dicarboxylic acid components.

-

Add catalysts such as antimony trioxide (e.g., 400 ppm).[4]

-

Heat the mixture to 240-265°C under atmospheric pressure with stirring to carry out the esterification, during which water is removed.[5]

-

-

Polycondensation:

-

After the removal of the theoretical amount of water, apply a vacuum to the system.

-

Gradually reduce the pressure to below 200 Pa.[6]

-

Continue the reaction until the desired melt viscosity is achieved, which is indicative of the target molecular weight.

-

The molten CDP is then extruded, cooled, and pelletized.

-

Caption: Experimental workflow for CDP synthesis and characterization.

Data Presentation: Comparative Properties of PET and CDP

The incorporation of SIPM significantly alters the physical and chemical properties of the polyester. The following table summarizes a comparison between standard textile-grade PET and a typical CDP containing 2-3 mol% of the SIPM-derived monomer.

| Property | Standard PET | Cationic Dyeable Polyester (CDP) |

| Intrinsic Viscosity (IV) | ~0.645 dL/g[7][8] | Generally lower than PET |

| Glass Transition Temp. (Tg) | ~70°C[8] | 70 - 85°C[9] |

| Melting Point (Tm) | 255 - 265°C[8] | 3-5°C lower than PET[1] |

| Crystallinity | Higher | Lower[9] |

| Dyeability | Disperse dyes only | Cationic and disperse dyes |

| Moisture Regain | Low | Increased[10] |

| Antistatic Properties | Poor | Improved[10] |

Characterization Protocols

Thermal Analysis

-

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

-

Protocol: Heat a 5-10 mg sample from room temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. Cool the sample back to room temperature and then perform a second heating scan under the same conditions. The Tg, Tm, and Tc are determined from the second heating scan.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: To evaluate the thermal stability of the polymer.

-

Protocol: Heat a 10-15 mg sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal degradation.[11]

-

Structural Analysis

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Purpose: To confirm the incorporation of the sulfonate groups into the polyester backbone.

-

Protocol: Acquire the FTIR spectrum of a thin film or KBr pellet of the polymer sample over a range of 4000-400 cm⁻¹. Look for characteristic peaks of the sulfonate group (S=O stretching) around 1040 cm⁻¹ and 1130 cm⁻¹.

-

Dyeing Performance

-

Protocol for Cationic Dyeing:

-

Dye Bath Preparation: Prepare a dye bath containing a cationic dye (e.g., 1-3% on weight of fabric), a dispersing agent, and a pH buffer to maintain a pH of 4-5.[10]

-

Dyeing Process: Immerse the CDP fabric in the dye bath at room temperature. Raise the temperature to 95-100°C at a rate of 2°C/min and hold for 45-60 minutes.[12]

-

Rinsing: After dyeing, rinse the fabric thoroughly with cold water to remove unfixed dye.

-

-

Color Strength (K/S) Measurement:

-

Purpose: To quantitatively assess the dye uptake.

-

Protocol: Measure the reflectance of the dyed fabric using a spectrophotometer. Calculate the K/S value using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the decimal fraction of the reflectance of the dyed fabric. A higher K/S value indicates a greater dye uptake.[13]

-

Signaling Pathway Analogy: Dye-Fiber Interaction

The interaction between the cationic dye and the CDP fiber can be visualized as a targeted binding process, analogous to a signaling pathway. The sulfonate groups on the polymer act as "receptors" for the cationic "ligands" (dye molecules).

Caption: Ionic interaction between cationic dye and CDP fiber.

Conclusion

The synthesis of cationic dyeable polyester using SIPM is a well-established and effective method for enhancing the dyeability of polyester fibers. The protocols outlined in these application notes provide a framework for the successful synthesis and characterization of CDP in a research setting. The resulting polymer, with its unique properties, opens up a wide range of possibilities for producing high-quality, vibrantly colored textiles.

References

- 1. Synthesis and Properties of Cationic Polyester Chips [polyestermfg.com]

- 2. KR100861023B1 - Method for preparing esterified sulfoisophthalate glycol ester and method for preparing copolyester resin using salts thereof - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. JP4726315B2 - Atmospheric pressure cationic dyeable polyester and its continuous production method - Google Patents [patents.google.com]

- 5. CN113583226A - Preparation method of cationic dye dyeable polyester, polyester and intrinsic viscosity test method thereof - Google Patents [patents.google.com]

- 6. CN103866420A - Cationic dyeable polyester fiber and preparation method thereof - Google Patents [patents.google.com]

- 7. Physical Properties of Polyester Chips [polyestermfg.com]

- 8. Difference of PET Grades Textile Film and Bottle [polyestermfg.com]

- 9. textilelearner.net [textilelearner.net]

- 10. The influence and factors of cationic dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]

- 11. advanses.com [advanses.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Copolyester Synthesis Utilizing Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of copolyesters incorporating Sodium 3,5-bis(methoxycarbonyl)benzenesulfonate. The inclusion of this sulfonated monomer is a key modification to standard polyester synthesis, such as polyethylene terephthalate (PET), to enhance properties like dyeability with cationic dyes. This protocol outlines a two-stage melt polymerization process, a common and scalable method for polyester production.

I. Introduction

The synthesis of copolyesters with tailored properties is a significant area of research in polymer chemistry. By introducing a third monomer, such as this compound (or its derivatives like sodium dimethyl 5-sulfoisophthalate, SIPM), into the polymerization of diacids and diols, the resulting polymer's characteristics can be significantly altered. The presence of the sulfonate group (-SO3Na) in the polymer backbone disrupts the chain regularity, which can lower the glass transition temperature (Tg) and crystallinity. This altered morphology allows for improved dye diffusion into the polymer matrix, making it receptive to cationic dyes. This protocol provides a comprehensive procedure for a laboratory-scale synthesis of such a modified copolyester.

II. Experimental Protocol: Two-Stage Melt Polymerization

This protocol is divided into two main stages: transesterification (or esterification) and polycondensation. The transesterification stage involves the reaction of a diester (like dimethyl terephthalate) and a diol (like ethylene glycol) to form a prepolymer, with the removal of a small molecule byproduct (methanol). The polycondensation stage then joins these prepolymers into long polymer chains at high temperatures and under vacuum, with the removal of excess diol.

Materials:

-

Dimethyl terephthalate (DMT)

-

Ethylene glycol (EG)

-

This compound (or Sodium Dimethyl 5-Sulfoisophthalate, SIPM)

-

Antimony(III) oxide (Sb₂O₃) - Catalyst

-

Triphenyl phosphite (TPP) - Stabilizer

-

Nitrogen (N₂) gas supply

-

High vacuum system

Equipment:

-

Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column, and a condenser.

-

Heating mantle with a temperature controller.

-

Vacuum pump capable of reaching <1 kPa.

-

Collection flask for distillate.

Experimental Workflow Diagram

Application Notes and Protocols for the Transesterification of Dimethyl 5-sulfoisophthalate sodium salt with Diols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of specialty polyesters through the transesterification of Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, also known as SIPM) with various diols. The incorporation of the sulfonate group imparts unique properties to the resulting polymers, making them suitable for a range of specialized applications, including drug delivery systems, water-dispersible coatings, and performance textiles.

Introduction

Dimethyl 5-sulfoisophthalate sodium salt is a key monomer used to introduce ionic sulfonate groups into the polyester backbone. This modification enhances properties such as hydrophilicity, dyeability with cationic dyes, and antistatic characteristics.[1][2] The synthesis is typically a two-stage process involving an initial transesterification reaction followed by a polycondensation step under vacuum. The choice of diol and the concentration of DM-5-SISP Na Salt are critical parameters that determine the final properties of the copolyester.

Reaction Pathway

The overall synthesis involves two key stages:

-

Transesterification: Dimethyl 5-sulfoisophthalate sodium salt reacts with an excess of a diol (e.g., ethylene glycol) in the presence of a catalyst to form a bis(hydroxyalkyl) ester of 5-sulfoisophthalic acid sodium salt and methanol as a byproduct. This intermediate is often referred to by acronyms such as SIPE for the ethylene glycol adduct.[3]

-

Polycondensation: The sulfonate-containing monomer is then co-polymerized with other monomers, such as bis(hydroxyethyl) terephthalate (BHET), under high temperature and vacuum. This step removes the excess diol and drives the reaction towards a high molecular weight polymer.

Caption: General reaction pathway for the synthesis of sulfonated copolyesters.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a sulfonated copolyester using ethylene glycol as the diol.

Materials and Equipment

-

Materials:

-

Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt, ≥98%)

-

Ethylene glycol (EG, ≥99%)

-

Dimethyl terephthalate (DMT, ≥99%)

-

Zinc acetate dihydrate (Zn(OAc)₂·2H₂O, catalyst, ≥98%)

-

Antimony(III) oxide (Sb₂O₃, catalyst, ≥99%)

-

Methanol (for purification)

-

Nitrogen gas (high purity)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with condenser

-

Heating mantle with temperature controller

-

Vacuum pump

-

Inert gas (Nitrogen) inlet

-

Protocol 1: Synthesis of a Cationic Dyeable Polyester

This protocol describes a typical two-stage melt polymerization process.

Stage 1: Transesterification

-

Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

-

Charging Reactants: To the three-neck flask, add Dimethyl terephthalate (DMT), Dimethyl 5-sulfoisophthalate sodium salt (DM-5-SISP Na Salt), and ethylene glycol. A typical molar ratio of total dimethyl esters to ethylene glycol is 1:2.2. The amount of DM-5-SISP Na Salt can be varied (e.g., 2-5 mol% of total dimethyl esters) to achieve the desired level of sulfonation.

-

Catalyst Addition: Add the transesterification catalyst, for example, zinc acetate (typically 0.05-0.2% by weight of DMT).

-

Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any oxygen. Maintain a slow, continuous nitrogen flow throughout this stage.

-

Heating and Reaction:

-

Begin stirring and gradually heat the mixture.

-

Increase the temperature to 160-190°C. Methanol will start to distill off as the transesterification reaction proceeds.

-

Continue the reaction until approximately 90% of the theoretical amount of methanol has been collected. This stage typically takes 2-3 hours.

-

Stage 2: Polycondensation

-

Catalyst Addition: Add the polycondensation catalyst, such as antimony(III) oxide (typically 0.03-0.05% by weight of DMT).

-

Temperature Increase: Gradually increase the temperature of the reaction mixture to 220-240°C.

-

Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

-

Polycondensation Reaction:

-

Continue heating under vacuum at a higher temperature, typically 260-280°C.

-

Excess ethylene glycol will distill off.

-

The viscosity of the melt will increase significantly as the polymerization progresses. The reaction is monitored by the torque on the mechanical stirrer.

-

This stage can take 2-4 hours.

-

-